Cas no 81307-24-6 ((11aS)-1,2,3,11a-tetrahydro-8-hydroxy-7-methoxy-5H-Pyrrolo[2,1-c][1,4]benzodiazepin-5-one)

(11aS)-1,2,3,11a-tetrahydro-8-hydroxy-7-methoxy-5H-Pyrrolo[2,1-c][1,4]benzodiazepin-5-one structure
81307-24-6 structure
Product Name:(11aS)-1,2,3,11a-tetrahydro-8-hydroxy-7-methoxy-5H-Pyrrolo[2,1-c][1,4]benzodiazepin-5-one
CAS-nummer:81307-24-6
MF:C13H14N2O3
MW:246.261863231659
CID:1118169
PubChem ID:149913
Update Time:2025-04-20

(11aS)-1,2,3,11a-tetrahydro-8-hydroxy-7-methoxy-5H-Pyrrolo[2,1-c][1,4]benzodiazepin-5-one Chemische en fysische eigenschappen

Naam en identificatie

    • (11aS)-1,2,3,11a-tetrahydro-8-hydroxy-7-methoxy-5H-Pyrrolo[2,1-c][1,4]benzodiazepin-5-one
    • (11aS)-7-Methoxy-8-hydroxy-2,3,5,11aβ-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5-one
    • 3-hydroxy-2-methoxy-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one
    • Antibiotic DC 81
    • 5H-Pyrrolo(2,1-c)(1,4)benzodiazepin-5-one, 1,2,3,11a-tetrahydro-8-hydroxy-7-methoxy-, (+)-
    • 81307-24-6
    • DC 81
    • DTXSID701001913
    • SCHEMBL14421001
    • (+)-1,2,3,11a-Tetrahydro-8-hydroxy-7-methoxy-5H-pyrrolo(2,1-c)(1,4)benzodiazepin-5-one
    • 8-hydroxy-7-methoxy-1,2,3,11a-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one
    • (11aS)-7-Methoxy-8-hydroxy-2,3,5,11abeta-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5-one
    • DA-69008
    • Inchi: 1S/C13H14N2O3/c1-18-12-5-9-10(6-11(12)16)14-7-8-3-2-4-15(8)13(9)17/h5-8,16H,2-4H2,1H3
    • InChI-sleutel: LQDGLTOVYOUCRG-UHFFFAOYSA-N
    • LACHT: O=C1C2C=C(C(=CC=2N=CC2CCCN21)O)OC

Berekende eigenschappen

  • Exacte massa: 246.10044231g/mol
  • Monoisotopische massa: 246.10044231g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 1
  • Complexiteit: 371
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.8
  • Topologisch pooloppervlak: 62.1Ų
Aanbevolen leveranciers
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Yunnanjiuzhen
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
上海帛亦医药科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie